
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a phenyl group and an isopropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane typically involves the reaction of phenyl-substituted dioxane precursors with isopropylidene reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and dichloromethane, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and isopropylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxane: Lacks the isopropylidene group, resulting in different chemical properties.
5-(Propan-2-ylidene)-1,3-dioxane: Lacks the phenyl group, affecting its reactivity and applications.
1,3-Dioxane: The parent compound without any substituents, used as a solvent and reagent in organic synthesis.
Uniqueness
2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is unique due to the presence of both phenyl and isopropylidene groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research.
Properties
CAS No. |
26419-14-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-phenyl-5-propan-2-ylidene-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-10(2)12-8-14-13(15-9-12)11-6-4-3-5-7-11/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
JGRUPNVJACFPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1COC(OC1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


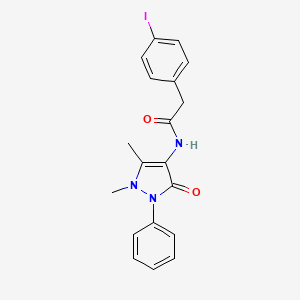






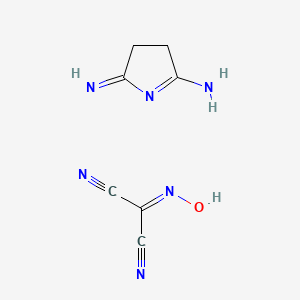
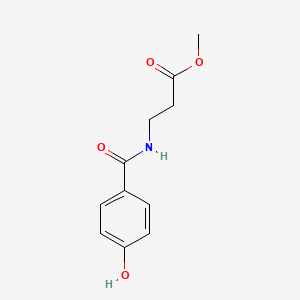

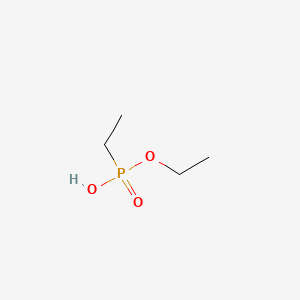
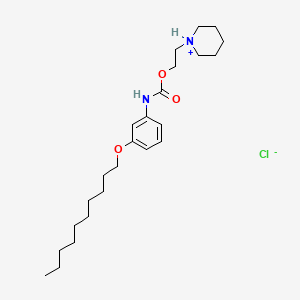

![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
